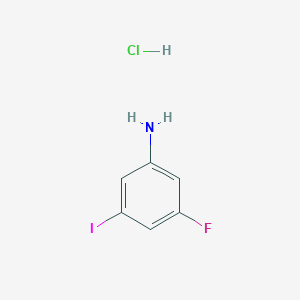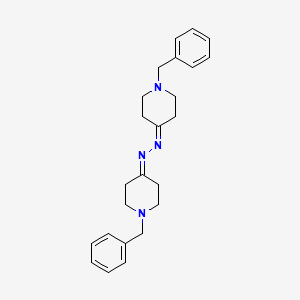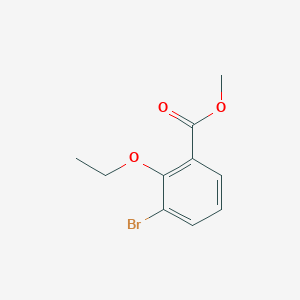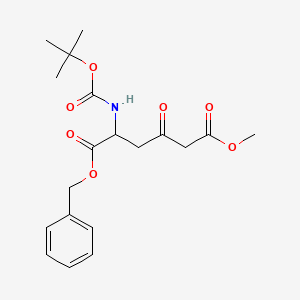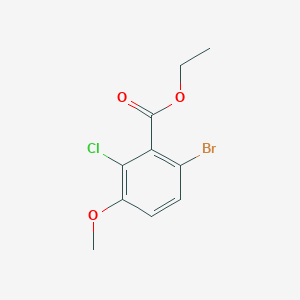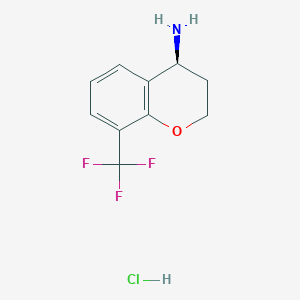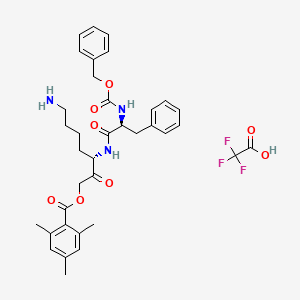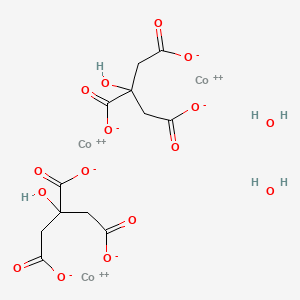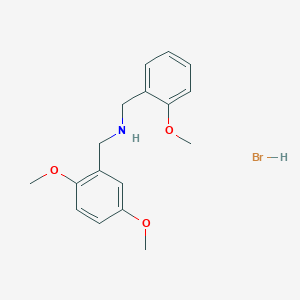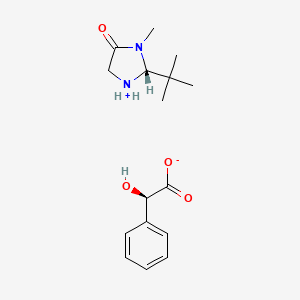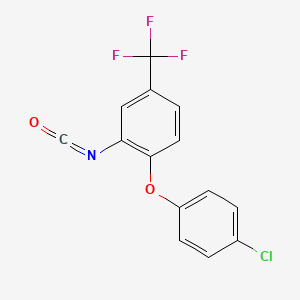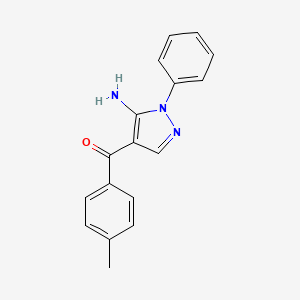
(5-Amino-1-phenyl-1H-pyrazol-4-yl)(p-tolyl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Amino-1-phenyl-1H-pyrazol-4-yl)(p-tolyl)methanone (APPM) is a novel compound synthesized from the reaction of 1-phenyl-1H-pyrazol-4-ylmethanone (PPM) and 5-amino-1-phenylpyrazole (APP). APPM is a new member of the pyrazole family and has been found to have a wide range of applications in scientific research and laboratory experiments.
Applications De Recherche Scientifique
(5-Amino-1-phenyl-1H-pyrazol-4-yl)(p-tolyl)methanone has been found to have a wide range of applications in scientific research. It has been used as a reagent in the synthesis of new compounds, such as 1-(5-amino-1-phenyl-1H-pyrazol-4-yl)-2-methyl-3-nitrobenzene. It has also been used as a ligand in the synthesis of metal complexes, such as copper(II) and nickel(II) complexes. In addition, (5-Amino-1-phenyl-1H-pyrazol-4-yl)(p-tolyl)methanone has been used as a catalyst in the synthesis of organic compounds, such as 1,2-diphenyl-1H-pyrazol-4-ylmethanol.
Mécanisme D'action
The mechanism of action of (5-Amino-1-phenyl-1H-pyrazol-4-yl)(p-tolyl)methanone is not completely understood. However, it is believed that the compound acts as a Lewis acid, which is capable of forming strong bonds with other molecules. This allows it to interact with other molecules and catalyze reactions. In addition, it is believed that (5-Amino-1-phenyl-1H-pyrazol-4-yl)(p-tolyl)methanone can form hydrogen bonds with other molecules, which can also facilitate reactions.
Biochemical and Physiological Effects
The biochemical and physiological effects of (5-Amino-1-phenyl-1H-pyrazol-4-yl)(p-tolyl)methanone are not well understood. However, it has been found to have some anti-inflammatory and antioxidant properties. In addition, it has been found to have some anti-cancer properties, although the exact mechanism of action is not known.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using (5-Amino-1-phenyl-1H-pyrazol-4-yl)(p-tolyl)methanone in laboratory experiments is its low cost. It is also relatively easy to synthesize, which makes it a convenient reagent for use in experiments. However, it is important to note that (5-Amino-1-phenyl-1H-pyrazol-4-yl)(p-tolyl)methanone is a relatively new compound, and its effects on living organisms are not yet fully understood. Therefore, it is important to use caution when using (5-Amino-1-phenyl-1H-pyrazol-4-yl)(p-tolyl)methanone in experiments.
Orientations Futures
There are a number of potential future directions for the use of (5-Amino-1-phenyl-1H-pyrazol-4-yl)(p-tolyl)methanone. One potential direction is to explore its potential use as a therapeutic agent. It could be used to treat a variety of diseases, such as cancer and inflammation. In addition, further research could be done to explore the potential of (5-Amino-1-phenyl-1H-pyrazol-4-yl)(p-tolyl)methanone as a catalyst in organic synthesis. Finally, (5-Amino-1-phenyl-1H-pyrazol-4-yl)(p-tolyl)methanone could be used in the development of new materials, such as polymers and nanomaterials.
Méthodes De Synthèse
The synthesis of (5-Amino-1-phenyl-1H-pyrazol-4-yl)(p-tolyl)methanone involves the reaction of PPM and APP. PPM is synthesized by the reaction of 2-methyl-3-nitrobenzoic acid and 1-phenyl-1H-pyrazol-4-ylmethanol. The reaction of PPM and APP is carried out in the presence of a base, such as potassium carbonate, and a catalyst, such as nickel(II) chloride. The reaction produces a mixture of (5-Amino-1-phenyl-1H-pyrazol-4-yl)(p-tolyl)methanone and its isomer, 5-amino-1-phenyl-1H-pyrazol-4-ylmethanol ((5-Amino-1-phenyl-1H-pyrazol-4-yl)(p-tolyl)methanoneH). The isomer can be separated from the (5-Amino-1-phenyl-1H-pyrazol-4-yl)(p-tolyl)methanone by column chromatography.
Propriétés
IUPAC Name |
(5-amino-1-phenylpyrazol-4-yl)-(4-methylphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O/c1-12-7-9-13(10-8-12)16(21)15-11-19-20(17(15)18)14-5-3-2-4-6-14/h2-11H,18H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBNHNASSOYAUES-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C2=C(N(N=C2)C3=CC=CC=C3)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5-Amino-1-phenyl-1H-pyrazol-4-YL)(P-tolyl)methanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

